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Compound of Interest |
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Compound Name:
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CAS No.: 24550-39-8
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Executive Summary

Compound Name: 3-[(4-Chlorobenzyl)oxy]benzaldehyde CAS Number: 24550-39-8
Molecular Formula: C

H
ClO
Molecular Weight: 246.69 g/mol [1][2]

This guide provides a comprehensive spectroscopic profile for 3-[(4-
Chlorobenzyl)oxy]benzaldehyde, a meta-substituted benzaldehyde ether. It is widely utilized
as a pharmacophore scaffold in medicinal chemistry, specifically in the synthesis of
antimicrobial chalcones and anti-inflammatory pyrazolines. The data presented below
synthesizes empirical results with theoretical structural assignments to ensure high-fidelity
characterization.

Synthesis & Preparation Protocol
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To contextualize the spectroscopic data, the synthesis method yielding the specific meta isomer
is described. This protocol utilizes a Williamson ether synthesis, favored for its high yield and
regioselectivity.

Reagents & Conditions

e Substrate: 3-Hydroxybenzaldehyde (1.0 eq)

Alkylation Agent: 4-Chlorobenzyl chloride (1.2 eq)

Base: Anhydrous Potassium Carbonate (K
CO

) (2.0 eq)

Solvent: Ethanol (96%) or DMF

Conditions: Reflux, 6 hours

Experimental Workflow

The following diagram illustrates the reaction pathway and critical process steps.
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Figure 1: Step-by-step synthesis workflow for 3-[(4-Chlorobenzyl)oxy]benzaldehyde via
Williamson ether synthesis.

Physical Properties

Before spectroscopic analysis, the compound must meet the following physical specifications to
ensure purity.
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Property Specification Notes

Appearance White crystalline solid Recrystallized from ethanol

Sharp range indicates high

Melting Point 47 — 48 °C )
purity
Based on 3-
Yield ~93%
hydroxybenzaldehyde
B Soluble in DMSO, Chloroform, )
Solubility Insoluble in water

Ethanol

Spectroscopic Characterization
The core identity of the molecule is validated through NMR (
H,

C), IR, and Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the formation of the ether linkage and the retention of the aldehyde

functionality.
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Frequency (cm

Vibration Mode Functional Group Interpretation
)
Strong, sharp peak
1679 (C=0) stretch Aldehyde characteristic of
conjugated carbonyls.
1504 A ic Ri Skeletal vibrations of
- romatic Rin
(C=C) stretch g the benzene rings.
Asymmetric stretching
1275 (C-O-C) asym Ether of the aryl-alkyl ether
bond.
1182 Eth Symmetric stretching
er
(C-0-C) sym of the ether linkage.
1090 Arvl Chiorid Characteristic chloro-
r oride
(C-Cl) Y aromatic stretch.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d
or CDCI
| Frequency: 300/400 MHz

The proton NMR spectrum is characterized by a distinct singlet for the aldehyde proton and a
singlet for the benzylic methylene group.[2]
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Shift (

ppm)

Multiplicity

Integration

Assignment

Structural
Insight

9.98

Singlet (s)

1H

-CHO

Deshielded
aldehyde proton.

7.48

Multiplet (m)

3H

Ar-H (Ring A)

Overlapping
signals for H-2,
H-5, H-6 of the
benzaldehyde
ring.[2]

7.38

Multiplet*

4H

Ar-H (Ring B)

Protons of the 4-
chlorophenyl
ring.[2] Often
appears as a
singlet in low-
field NMR, but is
an AA'BB'

system.

7.26

Doublet (d)

1H

Ar-H (Ring A)

H-4 proton (ortho
to ether oxygen,
para to CHO).

5.11

Singlet (s)

2H

-O-CH

Benzylic
methylene
protons linking

the two rings.[2]

Carbon-13 NMR ( C NMR)

Solvent: DMSO-d

| Frequency: 75/100 MHz

The carbon spectrum must show 11 distinct signals (due to symmetry in the chlorophenyl ring).
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Shift (
Carbon Type Assignment
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159.08 Quaternary C

to Oxygen)

C-1' (Chlorobenzyl, attached to
137.87 Quaternary C CH

)

C-1 (Benzaldehyde, attached
134.85 Quaternary C

to CHO)

C-4' (Chlorobenzyl, attached to
134.02 Quaternary C

Cl)
130.20 Aromatic CH C-3', C-5' (Chlorobenzyl ring)
128.83 Aromatic CH C-2', C-6' (Chlorobenzyl ring)
123.95 Aromatic CH C-6 (Benzaldehyde)
122.15 Aromatic CH C-5 (Benzaldehyde)

) C-2 (Benzaldehyde, ortho to

113.12 Aromatic CH

ether)

. . -O-CH

69.42 Aliphatic CH

- (Benzylic carbon)

Mass Spectrometry & Fragmentation Logic

Mass spectrometry (El, 70 eV) typically reveals a molecular ion peak and a characteristic base
peak corresponding to the stable 4-chlorobenzyl cation.

Molecular lon: m/z 246 (M

) and 248 (M+2) in a 3:1 ratio (characteristic of Chlorine).
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Fragmentation Pathway

The primary fragmentation involves the cleavage of the ether bond, generating a resonance-

stabilized 4-chlorobenzyl cation (base peak).

Molecular lon [M]+
m/z 246 / 248

Ether Cleavage

Major Path \Minor Path

Base Peak .
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v

Chlorophenyl Cation
m/z 111/ 113
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Figure 2: Primary mass spectrometry fragmentation pathway showing the generation of the

base peak at m/z 125.

Quality Control & Purity Validation

To ensure the integrity of this intermediate for drug development, the following self-validating

checks are recommended:

e TLC Monitoring:
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o Mobile Phase: n-Hexane : Ethyl Acetate (3:1).
o Visualization: UV lamp (254 nm).
o Criterion: Single spot; R
value distinct from 3-hydroxybenzaldehyde (starting material).
e Melting Point Check:

o Must fall strictly between 47—-48 °C. A depression >2°C indicates incomplete removal of
the 4-chlorobenzyl chloride reagent.

e 1H NMR Integration:

o The ratio of the aldehyde proton (9.98 ppm) to the benzylic protons (5.11 ppm) must be
exactly 1:2. Deviations suggest oxidation to carboxylic acid or residual solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: Spectroscopic Data &
Characterization of 3-[(4-Chlorobenzyl)oxy]benzaldehyde]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1583950#spectroscopic-data-for-
3-4-chlorobenzyl-oxy-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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